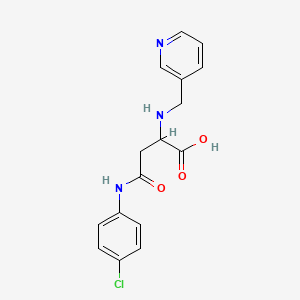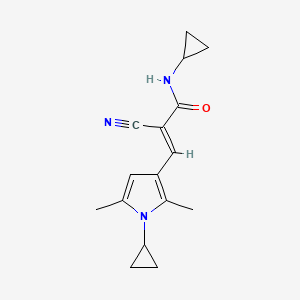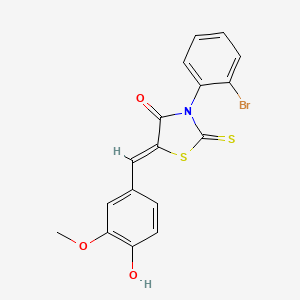![molecular formula C10H5F3LiN3O2 B2476115 Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate CAS No. 2108355-53-7](/img/structure/B2476115.png)
Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a lithium ion, a trifluoromethyl group, a phenyl group, and a 1,2,4-triazole-3-carboxylate group. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its ability to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography and NMR .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For example, trifluoromethylation by photoredox catalysis has emerged as a significant reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present in it. For example, the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .Applications De Recherche Scientifique
Neural Plasticity and Neuroprotection
Lithium is recognized for its role in enhancing neural plasticity and neuroprotection. Studies have shown that lithium induces neurotrophic effects, promoting cellular proliferation, differentiation, growth, and regeneration. Its neuroprotective effects help in limiting neuronal atrophy or cell death, especially in conditions associated with bipolar disorder (BD). These effects are most pronounced in the presence of pathology, highlighting lithium's role as an active homeostatic regulator in neural plasticity and resilience (Machado-Vieira, 2017).
Molecular and Cellular Functions
Lithium has multifarious impacts at the molecular and cellular levels. It's known to inhibit GSK-3 (glycogen synthase kinase 3), affecting various biological processes like cell and tissue differentiation, neurogenesis, osteogenesis, and control of apoptosis, resulting in neuroprotection and cognitive deficit attenuation. Its role in mitochondrial function, phospholipid metabolism, and inositol depletion contributes to improved mitochondrial respiratory chain function, influencing energy production and oxidative stress (Roux & Dosseto, 2017).
Skeletal-Protective Actions
Lithium has been identified as having osteoprotective properties. It positively influences bone health by promoting osteoblastic activities through activation of various pathways while suppressing osteoclastic activities. This dual action on bone remodeling pathways highlights lithium's potential in skeletal protection, although more research, particularly human clinical trials, is needed for comprehensive validation (Wong, Chin & Ima-Nirwana, 2020).
Lithium in Energy Storage and Industrial Applications
The role of lithium in modern energy production and storage is critical. It's an essential element in rechargeable batteries, making its efficient processing and recovery from various resources imperative for sustainable exploitation. Understanding the comprehensive methodologies for lithium extraction, separation, and recovery is vital for addressing the challenges and future research directions in the field of energy storage (Choubey et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2.Li/c11-10(12,13)6-3-1-2-4-7(6)16-5-14-8(15-16)9(17)18;/h1-5H,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHYENWWCQNFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2476033.png)
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)
![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)
![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)

![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)

![2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)

![3-Fluorosulfonyloxy-5-[oxolan-3-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2476050.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2476051.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)